7-Methylxanthine
Overview
Description
7-Methylxanthine (7-MX) is a metabolite of caffeine and has been studied for its potential medical applications, particularly in the treatment of myopia (nearsightedness). It is known to prevent myopia and eye elongation in animals and has been tested in clinical trials for safety and efficacy in children. The compound works by blocking adenosine receptors in the posterior part of the eye and increasing the concentration of scleral collagen, which may counteract the myopia-enhancing effects of low ambient lighting .
Synthesis Analysis
The biosynthesis of 7-MX has been observed in tea-leaf extracts, where it is a precursor in the pathway leading to caffeine. The process involves methyltransferase activities that transfer methyl groups from S-adenosylmethionine to 7-MX to produce theobromine, and subsequently to caffeine. The synthesis of 7-MX itself is not well understood, but it is a critical intermediate in the metabolic pathways of plants like tea .
Molecular Structure Analysis
7-MX is a derivative of the purine base xanthine and is part of the group of compounds known as methylxanthines. The molecular structure of 7-MX is similar to other methylxanthines like caffeine, theophylline, and theobromine, which all share a common purine skeleton. The specific position and number of methyl groups distinguish these compounds and contribute to their different biological activities .
Chemical Reactions Analysis
7-MX can be transformed into other methylxanthines through enzymatic reactions, as seen in the biosynthesis of caffeine. Additionally, 7-MX derivatives have been synthesized, such as 7-hydroxyxanthine and its derivatives, which have been studied for their reactivity and properties. The reactivity towards agents like acetic anhydride and the solubility in organic solvents have been compared among these derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-MX are influenced by its molecular structure. It shares many properties with other methylxanthines, such as solubility in aqueous solutions and reactivity with various chemical agents. The identification of 7-MX in cacao products through high-performance liquid chromatography indicates its stability and detectability in complex matrices . The biocatalytic production of 7-MX from caffeine using genetically modified Escherichia coli also demonstrates its chemical stability and the feasibility of producing it in a controlled biological process .
Relevant Case Studies
Clinical trials have shown that 7-MX is effective in reducing myopia progression in children aged 8-15 years by approximately 60% when administered orally. The long-term safety of 7-MX has been confirmed through sub-chronic and chronic toxicity evaluations, showing no significant toxicity or morphological changes in organs . Additionally, genotoxic and mutagenic potential studies have indicated that 7-MX does not cause significant DNA damage or mutations, further supporting its safety profile .
Scientific Research Applications
Myopia Management
7-Methylxanthine (7-MX) has shown promising results in the management of myopia. Research indicates that 7-MX may retard the progression of myopia by interacting with adenosine receptors and influencing the scleral collagen concentration in the posterior part of the eye. Clinical trials have reported a significant reduction in myopia progression and eye elongation in children treated with 7-MX, suggesting its potential as a safe and effective treatment for myopia (Trier, 2015). Similarly, another study demonstrated that 7-MX altered refractive changes induced by defocus in rhesus monkeys, further affirming its therapeutic potential in myopia management (Hung et al., 2018).
Toxicological Assessment
Investigations into the genotoxic and mutagenic potential of 7-MX have been conducted to ascertain its safety profile. Studies involving Wistar rats showed that 7-MX did not exhibit significant genotoxic or mutagenic effects, indicating its potential safety for clinical use (Singh et al., 2023). Another study examining the sub-chronic and chronic toxicity of 7-MX suggested a favorable safety profile compared to other methylxanthines like caffeine and theobromine, reinforcing the possibility of its clinical application for the safe and effective treatment of myopia (Singh et al., 2020).
Effects on Eye Growth and Myopia Progression
7-MX's impact on eye growth and myopia progression has been a focal point of research. A study highlighted that systemic administration of 7-MX retards axial eye growth and myopia progression. The research indicated that consistent treatment with 7-MX could effectively slow down myopia progression in children, emphasizing the need for continuous treatment until the typical age of myopia stabilization (Trier et al., 2008).
Future Directions
7-MX is efficient in retarding axial elongation and myopia progression among myopic children . The treatment is safe and without side effects, and may be continued until 18–20 years of age, when age-related cross-linking of collagen prevents further elongation of the eye . Further studies are needed to determine whether the association is causal .
properties
IUPAC Name |
7-methyl-3H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLFWPASULGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203696 | |
Record name | 7-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Methylxanthine | |
CAS RN |
552-62-5 | |
Record name | 7-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |
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Record name | 7-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | 7-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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